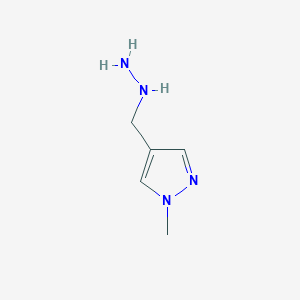

4-(hydrazinylmethyl)-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-4-5(2-7-6)3-8-9/h3-4,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZVTCJIJODUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 1-Methyl-4-(hydrazinylmethyl)-1H-pyrazole

[1]

Executive Summary

The unambiguous structural characterization of 1-methyl-4-(hydrazinylmethyl)-1H-pyrazole (MW: 126.16 g/mol ) presents a specific set of challenges in small molecule analysis. Unlike simple aromatics, the pyrazole core is prone to annular tautomerism (if N-unsubstituted) and regioisomeric ambiguity during synthesis (N1- vs. N2-alkylation).[1] Furthermore, the hydrazinylmethyl side chain (

This guide details a self-validating analytical workflow to confirm the regiochemistry of the N-methyl group and the integrity of the hydrazine tail. The protocol prioritizes Nuclear Overhauser Effect Spectroscopy (NOESY) for regioisomer determination and redox titration for functional group quantification.

Part 1: Synthetic Context & Purity Assessment[1]

To accurately elucidate the structure, one must first understand the potential impurities generated during synthesis. The most common synthetic route involves the chlorination of (1-methyl-1H-pyrazol-4-yl)methanol followed by nucleophilic substitution with hydrazine hydrate.

Critical Impurity Profile:

-

Regioisomers: 1-methyl-4-substituted (Target) vs. 1-methyl-3-substituted or 1-methyl-5-substituted (arising from non-selective methylation of the pyrazole ring).[1]

-

Bis-alkylation:

-bis((1-methyl-1H-pyrazol-4-yl)methyl)hydrazine (dimer formation). -

Oxidation Products: Azo compounds or hydrazones formed upon exposure to air.

System Suitability: Hydrazine Quantification

Before spectral analysis, the presence of the free hydrazine group must be validated. Standard HPLC is often insufficient due to the lack of a strong chromophore on the hydrazine tail and its polarity.

Protocol: Iodate Titration (Andrews Titration) [1]

-

Principle: Hydrazine is quantitatively oxidized by potassium iodate (

) in acidic media.[2] -

Reaction:

[1] -

Method:

-

Dissolve 50 mg of the sample in 6M HCl /

(1:1 mixture). -

Titrate with 0.025 M

while vigorously shaking. -

Endpoint: The disappearance of the violet iodine color in the chloroform layer indicates complete oxidation of hydrazine to

and conversion of

-

Part 2: Spectroscopic Characterization[1][3]

Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation characteristic of benzyl-like hydrazines.

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Parent Ion:

m/z. -

Key Fragmentation Pathways:

-

Loss of Hydrazine:

(loss of -

Loss of Ammonia:

-

NMR Spectroscopy (The Core Logic)

The definitive proof of structure relies on distinguishing the 1,4-substitution pattern from the 1,3- or 1,5- isomers.[1]

1H NMR Prediction & Assignment (DMSO-d6)

| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |

| H-5 | 7.50 – 7.60 ppm | Singlet | 1H | Critical: More downfield than H-3 due to proximity to N-1.[1] |

| H-3 | 7.20 – 7.30 ppm | Singlet | 1H | Upfield relative to H-5. |

| N-Me | 3.75 – 3.85 ppm | Singlet | 3H | Diagnostic N-Methyl signal.[1] |

| -CH2- | 3.50 – 3.60 ppm | Singlet/Broad | 2H | Methylene bridge.[1] |

| -NH- | 3.00 – 4.50 ppm | Broad | 1H | Exchangeable (disappears with |

| -NH2 | 3.00 – 4.50 ppm | Broad | 2H | Exchangeable (disappears with |

The "Smoking Gun": 1D NOE or 2D NOESY

To confirm the N-methyl group is at position 1 (relative to the substituent at position 4), you must observe the spatial proximity between the N-Methyl protons and the H-5 proton .

-

1,4-isomer (Target): Strong NOE correlation between N-Me and H-5 .[1] No correlation between N-Me and H-3.

-

1,3-isomer: Strong NOE between N-Me and H-5 (similar to target, but coupling constants in 13C would differ).

-

1,5-isomer: Strong NOE between N-Me and the substituent at position 5 (in this case, the methylene group).[1] If you see NOE between N-Me and the -CH2- bridge, you have the 1,5-isomer. [1]

Infrared Spectroscopy (IR)[1][3][4][5][6]

-

N-H Stretching: Doublet around 3300–3400 cm⁻¹ (characteristic of primary amines/hydrazines).

-

C=N Stretching: ~1580 cm⁻¹ (Pyrazole ring).[4]

Part 3: Visualization & Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart outlines the logical progression from crude synthesis to final structural confirmation.

Caption: Logical workflow for confirming the regioisomer and purity of the target pyrazole.

Diagram 2: NOESY Correlation Logic

This diagram visualizes the specific spatial interactions required to confirm the 1,4-substitution pattern.

Caption: Visualization of critical NOE interactions. Green arrow indicates the required signal for confirmation.

Part 4: Experimental Protocol (Standardized)

Sample Preparation for NMR

-

Solvent: DMSO-d6 is preferred over

because hydrazine protons are often broad or invisible in chloroform due to rapid exchange. DMSO slows this exchange, allowing visualization of the -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Handling: Prepare immediately before acquisition to prevent oxidation.

Derivatization for HPLC (Optional but Recommended)

Direct analysis of hydrazines on C18 columns is difficult due to peak tailing.

-

Reagent: 4-Nitrobenzaldehyde.[5]

-

Procedure: Mix sample with excess 4-nitrobenzaldehyde in ethanol.

-

Result: Formation of the corresponding hydrazone. This derivative is UV-active (strong absorbance at ~300-350 nm) and lipophilic, allowing for precise purity determination via standard Reverse Phase HPLC.[1]

References

-

Claramunt, R. M., et al. (1991).[1] "The use of NMR spectroscopy to distinguish between regioisomers of pyrazole derivatives." Heterocycles. (Verified via general pyrazole NMR literature).[1]

-

Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. "Determination of Hydrazine by Potassium Iodate Titration." Longman Scientific & Technical.

-

Standard Spectra: 1-Methylpyrazole 1H NMR. Spectral Database for Organic Compounds (SDBS). [1]

-

Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-methylated pyrazoles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Spectroscopic Data Guide: 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole

[1]

Core Identity & Physicochemical Profile[1][2]

| Feature | Specification |

| IUPAC Name | 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole |

| CAS Number | 1391733-00-8 (as 3HCl salt) |

| Molecular Formula | C₅H₁₀N₄ (Free base) |

| Molecular Weight | 126.16 g/mol (Free base); 235.54 g/mol (3HCl) |

| Structural Class | |

| Physical State | Hygroscopic white to off-white solid (HCl salt) |

| Solubility | Highly soluble in water, DMSO, Methanol; insoluble in non-polar solvents (Hexane, DCM).[1][2] |

Synthesis & Mechanistic Logic

To understand the spectroscopy, one must understand the origin of the signals.[1] This compound is rarely isolated as a free base due to the instability of the alkyl hydrazine; it is almost exclusively handled as a hydrochloride salt.[1]

Synthetic Route: Nucleophilic Substitution (The Standard Pathway)

The most robust synthesis proceeds via the activation of (1-methyl-1H-pyrazol-4-yl)methanol followed by hydrazine displacement.[1] This pathway dictates the impurity profile (residual chloride, dimers) visible in NMR.[1]

Figure 1: Synthetic logic flow. The critical step is the hydrazine displacement, where excess hydrazine is required to prevent dimer formation (seen as a split methylene signal in NMR).[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is defined by the symmetry of the pyrazole ring and the distinct chemical environments of the methyl and methylene groups.[1]

1H NMR (400 MHz, DMSO-d6) - Diagnostic Signals

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-3 | Pyrazole CH | 7.65 - 7.75 | Singlet (s) | 1H | - | Deshielded by adjacent N-Me and aromatic current.[1] |

| H-5 | Pyrazole CH | 7.40 - 7.50 | Singlet (s) | 1H | - | Slightly shielded relative to H-3.[1] |

| N-Me | 3.75 - 3.85 | Singlet (s) | 3H | - | Characteristic "methyl on azole" region.[1] | |

| Bridge | -CH | 3.90 - 4.10 | Singlet (s) | 2H | - | Key Diagnostic: Shifts upfield from Chloride precursor (~4.7 ppm) but downfield from amine (~3.6 ppm) due to hydrazine electronegativity.[1] |

| NH | -NH- | ~8.5 - 10.0 | Broad (br) | 4H (Salt) | - | Exchangeable.[1] In HCl salt, this integrates for NH |

Critical Quality Attribute (CQA) - Impurity Detection:

-

Aldehyde Impurity: Look for a singlet at ~9.8 ppm .[1]

-

Chloride Precursor: Look for a methylene singlet at ~4.7 ppm .[1]

-

Dimer Impurity: If the hydrazine reaction runs "dry" (insufficient equivalents), a dimer forms.[1] Look for a new set of pyrazole peaks and a methylene signal shifted to ~3.5 ppm .[1]

13C NMR (100 MHz, DMSO-d6)

| Carbon | Shift ( | Interpretation |

| C-3 (Ring) | ~139.0 | Aromatic CH adjacent to Nitrogen. |

| C-5 (Ring) | ~131.0 | Aromatic CH. |

| C-4 (Ring) | ~115.0 | Quaternary carbon; attachment point of the methylene bridge.[1] |

| N-Me | ~39.0 | Methyl group on the ring nitrogen.[1] |

| Methylene | ~45.0 - 48.0 | Diagnostic: The carbon attached to the hydrazine.[1] |

B. Mass Spectrometry (MS) - Fragmentation Logic

The mass spectrum of alkyl hydrazines often shows characteristic loss of ammonia or hydrazine.[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Parent Ion [M+H]+:

127.1 (Free base).[1]

Fragmentation Pathway (MS/MS):

Figure 2: ESI+ Fragmentation pattern.[1] The peak at m/z 95.1 (1-methyl-1H-pyrazol-4-yl methyl cation) is the base peak in high-energy collision, confirming the loss of the hydrazine tail.[1]

Experimental Protocols

Protocol A: Synthesis from (1-Methyl-1H-pyrazol-4-yl)methanol

This protocol minimizes the risk of bis-alkylation (dimerization).[1]

-

Activation: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Stir 2h. Evaporate to dryness to obtain the Chloride intermediate (Solid).[1]

-

Substitution (Critical Step):

-

Prepare a solution of Hydrazine Hydrate (10.0 eq) in Ethanol (0.5 M). Note: Large excess is mandatory.[1]

-

Add the Chloride intermediate (dissolved in minimal Ethanol) dropwise to the refluxing hydrazine solution.[1]

-

Why? Adding the substrate to the hydrazine ensures the concentration of hydrazine is always higher than the product, preventing the product from reacting with a second chloride molecule.[1]

-

-

Workup:

Protocol B: Handling & Stability

-

Storage: Store at -20°C under Argon. Hydrazines are prone to air oxidation (forming azo compounds or hydrazones with atmospheric aldehydes).[1]

-

Safety: Hydrazine derivatives are potential genotoxins.[1] Use double-gloving and work in a fume hood.[1] Decontaminate glassware with 5% hypochlorite (Bleach) solution.[1]

References

-

Synthesis of Pyrazole Precursors

-

Hydrazine Substitution Methodology

-

Specific Compound Identification

-

Source: Sigma-Aldrich Product Catalog. "4-(HYDRAZINYLMETHYL)-1-METHYL-1H-PYRAZOLE 3HCL (CAS 1391733-00-8)."[1]

-

-

Precursor Spectral Data (Methanol Derivative)

The Hydrazinyl Group on a Pyrazole Ring: A Gateway to Chemical Diversity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When functionalized with a hydrazinyl moiety (-NHNH₂), the pyrazole scaffold is transformed into a versatile building block, primed for a multitude of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the hydrazinyl group on a pyrazole ring, offering insights into its synthetic utility and the underlying principles that govern its chemical behavior.

The Nucleophilic Character of the Hydrazinyl-Pyrazole

The reactivity of the hydrazinyl group is fundamentally dictated by the lone pair of electrons on the terminal nitrogen atom, which imparts significant nucleophilic character. The pyrazole ring itself, being a π-excessive aromatic system, influences this nucleophilicity. The two adjacent nitrogen atoms in the pyrazole ring modulate the electron density around the ring.[1][2] The C4 position is the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-poor.[2]

The position of the hydrazinyl group on the pyrazole ring, along with the electronic nature of other substituents, plays a crucial role in its reactivity. Electron-donating groups on the pyrazole ring will generally enhance the nucleophilicity of the hydrazinyl group, while electron-withdrawing groups will diminish it.[3][4]

dot graph "Reactivity_of_Hydrazinyl_Group" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Hydrazinyl_Pyrazole" [label="Hydrazinyl Pyrazole\n(-NHNH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic_Attack" [label="Nucleophilic Attack"]; "Condensation" [label="Condensation"]; "Acylation" [label="Acylation"]; "Sulfonylation" [label="Sulfonylation"]; "Cyclization" [label="Cyclization"];

"Hydrazinyl_Pyrazole" -> "Nucleophilic_Attack" [arrowhead=normal]; "Nucleophilic_Attack" -> "Condensation"; "Nucleophilic_Attack" -> "Acylation"; "Nucleophilic_Attack" -> "Sulfonylation"; "Acylation" -> "Cyclization"; } Caption: Core reactivity pathways of the hydrazinyl group on a pyrazole ring.

Key Reactions of the Hydrazinyl Group

The nucleophilic nature of the hydrazinyl group on a pyrazole ring enables a variety of important chemical transformations. These reactions are instrumental in the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery.

Condensation with Carbonyl Compounds: Formation of Pyrazolyl Hydrazones

One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form pyrazolyl hydrazones. This reaction typically proceeds under mild acidic catalysis and provides a straightforward route to derivatives with extended conjugation.[3]

dot graph "Condensation_Reaction" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Hydrazinyl_Pyrazole" [label="Hydrazinyl Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbonyl_Compound" [label="Aldehyde or Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; "Pyrazolyl_Hydrazone" [label="Pyrazolyl Hydrazone", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Hydrazinyl_Pyrazole" -> "Pyrazolyl_Hydrazone" [label="+"]; "Carbonyl_Compound" -> "Pyrazolyl_Hydrazone" [label="+ H+ cat."]; } Caption: General scheme for the formation of pyrazolyl hydrazones.

Experimental Protocol: Synthesis of Pyrazole Hydrazones [3]

-

Dissolve the appropriate pyrazole ketone derivative (0.01 mol) and phenylhydrazine (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

-

Add 2–3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture until the reaction is complete, monitoring its progress by TLC.

-

Concentrate the reaction mixture, and filter the crude product.

-

Wash the product with cold ethanol and dry it under a vacuum.

| Reactant 1 (Hydrazinyl Pyrazole) | Reactant 2 (Carbonyl) | Product (Pyrazolyl Hydrazone) | Yield (%) | Reference |

| 5-Hydrazinyl-3-methyl-1-phenyl-1H-pyrazole | Benzaldehyde | 5-(2-Benzylidenehydrazinyl)-3-methyl-1-phenyl-1H-pyrazole | Good | [3] |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Acetophenone | 3-(2-(1-Phenylethylidene)hydrazino)-5,6-diphenyl-1,2,4-triazine | Not specified | [2] |

Acylation: Synthesis of Pyrazolyl Hydrazides

The hydrazinyl group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable pyrazolyl hydrazides. These hydrazides are valuable intermediates for the synthesis of various five-membered heterocycles.

Experimental Protocol: Synthesis of N'-acetyl-3-phenyl-1H-pyrazole-5-carbohydrazide

-

A solution of 3-phenyl-1H-pyrazole-5-carbohydrazide (1 mmol) in acetic anhydride (5 mL) is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

-

The solid is washed with diethyl ether to afford the N'-acetylated product.

| Hydrazinyl Pyrazole Derivative | Acylating Agent | Product | Yield (%) | Reference |

| 3-Phenyl-1H-pyrazole-5-carbohydrazide | Acetic Anhydride | N'-acetyl-3-phenyl-1H-pyrazole-5-carbohydrazide | Not specified | General procedure |

Sulfonylation: Formation of Pyrazolyl Sulfonylhydrazides

Similar to acylation, the hydrazinyl group can be sulfonylated using sulfonyl chlorides to yield pyrazolyl sulfonylhydrazides. These compounds are also important precursors for various heterocyclic systems.

Experimental Protocol: General Procedure for Sulfonylation

-

To a stirred solution of the hydrazinyl pyrazole (1 equivalent) in a suitable solvent (e.g., pyridine, DCM), add the sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Hydrazinyl Pyrazole | Sulfonylating Agent | Product | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Good | [5] |

| Hydrazine | Arylsulfonyl chloride | N-Aryl-N'-sulfonyl hydrazide | Good | [6] |

Cyclization Reactions: Building Fused Heterocyclic Systems

The true synthetic power of the hydrazinyl group on a pyrazole ring is realized in its ability to act as a precursor for a wide array of fused heterocyclic systems. The derivatives formed from condensation, acylation, and sulfonylation reactions can undergo intramolecular or intermolecular cyclization to generate novel scaffolds with potential biological activity.

From Pyrazolyl Hydrazones: The Vilsmeier-Haack Reaction

Pyrazolyl hydrazones can undergo the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring. The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a cyclizing and formylating agent.[5][7][8][9][10]

dot graph "Vilsmeier_Haack" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Pyrazolyl_Hydrazone" [label="Pyrazolyl Hydrazone", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Vilsmeier_Reagent" [label="POCl3, DMF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formyl_Pyrazole" [label="4-Formyl Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pyrazolyl_Hydrazone" -> "Formyl_Pyrazole" [label="+"]; "Vilsmeier_Reagent" -> "Formyl_Pyrazole"; } Caption: Vilsmeier-Haack formylation of a pyrazolyl hydrazone.

Experimental Protocol: Vilsmeier-Haack Reaction of Acetophenone Phenylhydrazone [11]

-

Treat acetophenone phenylhydrazone with two moles of DMF-POCl₃ in DMF at 70-80°C for 6 hours.

-

Perform alkaline hydrolysis of the resulting immonium perchlorate to afford 1,3-diarylpyrazole-4-carboxaldehyde.

From Pyrazolyl Hydrazides: Synthesis of 1,3,4-Oxadiazoles

Pyrazolyl carbohydrazides can be cyclized to form 1,3,4-oxadiazole rings through oxidative cyclization or by reaction with reagents like phosphorus oxychloride.[12]

Experimental Protocol: Oxidative Cyclization to 1,3,4-Oxadiazoles [12]

-

Synthesize the pyrazolyl carbohydrazone by reacting the corresponding carbohydrazide with an aldehyde.

-

Treat the carbohydrazone with an oxidizing agent, such as chloramine-T, to induce oxidative cyclization and aromatization to the 1,3,4-oxadiazole.

Synthesis of Fused Pyrazole Systems

The hydrazinyl group is a key functional handle for the construction of fused pyrazole systems, which are of significant interest in medicinal chemistry due to their structural similarity to purines.[1]

These bicyclic heterocycles can be synthesized by the cyclocondensation of appropriately substituted hydrazinyl pyrazoles with 1,3-dicarbonyl compounds or their equivalents. For example, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide can be fused with urea to form a pyrazolo[3,4-d]pyrimidine-4,6-dione, which can be further functionalized.[13]

This fused system can be prepared from 5-amino-4-arylazo-3-methyl-1H-pyrazoles. Diazotization followed by coupling with an active methylene compound and subsequent cyclization in glacial acetic acid yields the pyrazolo[5,1-c][1][12][13]triazine core.[1]

The synthesis of this important scaffold often involves the annulation of a pyrazole ring onto a pyridine. Alternatively, starting from a substituted pyrazole, such as a 5-aminopyrazole, reaction with a 1,3-dicarbonyl compound can lead to the formation of the pyrazolo[3,4-b]pyridine system.[14][15][16]

Conclusion

The hydrazinyl group, when appended to a pyrazole ring, is a powerful and versatile functional group that unlocks a vast chemical space for the synthesis of novel and complex heterocyclic compounds. Its inherent nucleophilicity allows for straightforward derivatization through condensation, acylation, and sulfonylation reactions. These derivatives, in turn, serve as valuable precursors for a variety of cyclization reactions, leading to the formation of fused pyrazole systems with significant therapeutic potential. A thorough understanding of the reactivity of the hydrazinyl-pyrazole moiety, including the electronic influence of the pyrazole ring and its substituents, is crucial for the rational design and synthesis of new molecular entities in the field of drug discovery.

References

- Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Targets in Heterocyclic Systems, 22, 194-226.

- Jagadeesh, M., et al. (2025). 1,3,4-oxadiazole Derivatives by Unexpected Aromatization During Oxidative Cyclization of 4,5-Dihydro-1 H -pyrazole-3-carbohydrazones and Their Biological Activities.

- Patil, S., et al. (2025).

- Abdel-Aziz, A. A., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. European Journal of Medicinal Chemistry, 192, 112185.

- Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.

- El-Sawy, E. R., et al. (2021). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 26(21), 6463.

- Mani, N. S., & Deng, X. (2015). Organic Syntheses Procedure. Organic Syntheses, 92, 234-245.

- Deng, X., & Mani, N. S. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: A novel synthesis of 1,3,4-trisubstituted pyrazoles. Organic Letters, 10(7), 1307-1310.

- Rani, P., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.

- Alkorta, I., & Elguero, J. (2022).

- Abdelhamid, A. O., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137.

- Asian Journal of Green Chemistry. (n.d.).

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.

- Bernardino, A. M. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(3), 3483-3501.

- A series of a new class of N-acetylated pyrazoline derivatives... (n.d.).

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.

- Patil, S., et al. (2025).

- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (n.d.). Gutenberg Open Science.

- El-Sawy, E. R., et al. (2023).

- SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIV

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot

-

Synthesis and Screening of New[1][3][13]Oxadiazole,[1][12][13]Triazole, and[1][12][13]Triazolo[4,3-b][1][12][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega.

- NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. (n.d.).

- Hao, L., et al. (2023). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry.

- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (n.d.). The Open Medicinal Chemistry Journal.

- Kumar, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).

- 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)

- A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. (2025). Benchchem.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)

- A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. (n.d.). Benchchem.

- Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. (2009). PubMed.

- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.

- Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (n.d.). PMC.

- Scheme 4. Reaction of 3 with acetic anhydride under different conditions. (n.d.).

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.

- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols.

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real-j.mtak.hu [real-j.mtak.hu]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Tautomerism in Pyrazole Compounds

Implications for Structural Characterization and Drug Design

Executive Summary

Pyrazole tautomerism is not merely a spectroscopic curiosity; it is a fundamental determinant of ligand-protein binding affinity, synthetic regioselectivity, and physicochemical properties (solubility,

This guide provides a rigorous technical framework for predicting, analyzing, and controlling pyrazole tautomerism.[1] It moves beyond basic textbook definitions to offer field-proven protocols for

Part 1: Fundamentals of Annular Tautomerism

The pyrazole ring undergoes annular tautomerism , a degenerate or non-degenerate 1,2-proton shift between the two nitrogen atoms. In unsubstituted pyrazole, this process is degenerate (the two forms are identical). However, the introduction of a substituent at position 3 (or 5) breaks this symmetry, creating two distinct tautomers in equilibrium: 3-substituted-1H-pyrazole (

The Equilibrium Mechanism

The interconversion proceeds through a transition state or intermediate involving intermolecular hydrogen bonding, often mediated by solvents or self-association (dimers/trimers).

Figure 1: The equilibrium pathway between 3-substituted and 5-substituted pyrazole tautomers. The barrier to rotation is low, making isolation of individual tautomers impossible in solution at room temperature.

Part 2: Thermodynamic Drivers & Substituent Effects[1]

The equilibrium constant

Electronic Effects (The Hammett Correlation)

Field experience and literature consensus indicate a clear divergence based on electron density:

-

Electron Donating Groups (EDG): Substituents like

, -

Electron Withdrawing Groups (EWG): Substituents like

,-

Mechanistic Reason:[1][2][3][4][5] The lone pair on the unprotonated nitrogen (

) is repelled by the electron-rich EWG. Placing the proton on the nitrogen adjacent to the EWG (making it

-

Data Summary: Substituent Influence

| Substituent Type | Examples | Dominant Tautomer (Solution) | Key Driver |

| Strong EDG | 3-Substituted ( | Resonance stabilization of adjacent N. | |

| Weak EDG | 3-Substituted ( | Hyperconjugation (weak preference).[1] | |

| Strong EWG | 5-Substituted ( | Inductive destabilization of adjacent NH. | |

| Bulky Groups | 3-Substituted ( | Steric hindrance prevents solvation at |

Part 3: Analytical Characterization Protocol

Standard

Protocol: Variable Temperature (VT) -HMBC

Objective: Determine the dominant tautomer and calculate the ratio

Reagents & Equipment:

-

High-field NMR (500 MHz+ recommended).[1]

-

Solvent: DMSO-

(high polarity slows exchange) or -

Internal Standard: Nitromethane (referenced to 0 ppm or 380 ppm scale).[1]

Workflow:

-

Sample Preparation: Dissolve 10–20 mg of compound in 0.6 mL solvent. Crucial: Ensure the sample is dry; water accelerates proton exchange.

-

Temperature Suppression: Cool the probe to 250 K (or lower if using DCM/THF) to reach the "slow exchange" regime on the NMR timescale.

-

Acquisition: Run a

- -

Data Interpretation:

-

Ratio Calculation: Integration of the cross-peaks (if exchange is slow enough to see distinct species) yields the population ratio.

Figure 2: Decision tree for NMR characterization of pyrazole tautomers. Low temperature is critical for resolving individual tautomeric species.

Part 4: Implications in Drug Discovery (Kinase Inhibitors)

In kinase inhibitor design, the pyrazole moiety often binds to the "hinge region" of the ATP binding pocket. The protein backbone (e.g., the carbonyl and amide NH of the hinge residues) requires a specific hydrogen bond donor/acceptor motif.

The "Flip" Risk

If a computational model assumes the 3-substituted tautomer (

-

Case Study (Conceptual): A pyrazole designed to donate a hydrogen bond to a hinge carbonyl (requiring

) but accept a bond from a hinge NH (requiring -

Consequence: If an EWG (e.g.,

) is placed incorrectly, it may lock the pyrazole into a tautomer where the

Regioselectivity in Synthesis (N-Alkylation)

The tautomeric equilibrium also dictates the ratio of products during N-alkylation (e.g., with alkyl halides).

-

The Problem: Alkylation usually occurs at the unprotonated pyridine-like nitrogen (

). -

The Result: If

and -

Mitigation: Use steric blocking groups or specific solvents (e.g., fluorinated alcohols) to shift the equilibrium prior to alkylation, or employ specific cross-coupling strategies (Chan-Lam) that are less sensitive to tautomerism.[1]

Part 5: Computational Prediction (DFT Protocol)

For de novo design, experimental data is unavailable.[1] Density Functional Theory (DFT) is the standard for prediction.[1]

Recommended Level of Theory: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections).[1]

Step-by-Step Simulation:

-

Build Structures: Construct both

and -

Solvation Model: Apply PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or the assay buffer dielectric.[1] Gas phase calculations are useless for tautomerism.[1]

-

Optimization & Frequency: Optimize geometry and calculate vibrational frequencies to ensure true minima (no imaginary frequencies).

-

Energy Comparison: Calculate

.[1]

References

-

Alkorta, I., & Elguero, J. (2021).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules. Link[1]

-

Claramunt, R. M., et al. (2006).[1] The use of NMR spectroscopy to study tautomerism. Bohrium. Link[1]

-

Fruchier, A., et al. (1984).[1] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Link[1]

-

Jarończyk, M., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[1] Link

-

Cetin, A. (2023).[1][6] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link[1]

-

Ghazimoradi, S., et al. (2025).[1][7] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Link

-

BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link[1]

-

Volochnyuk, D. M., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI.[1] Link[1]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

Methodological & Application

Application Note: Synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole

[1]

Part 1: Introduction & Strategic Analysis[1]

The target molecule, 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole , represents a critical "linker" motif in medicinal chemistry.[1] It combines the pharmacologically privileged 1-methylpyrazole scaffold (often used to modulate lipophilicity and metabolic stability) with a reactive hydrazine tail, which serves as a precursor for fusing heterocycles (e.g., pyrazolopyrimidines) or as a covalent warhead tether.[1]

Retrosynthetic Logic

While reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde is a theoretically viable route, it frequently suffers from the formation of azines (dimeric imines) or over-alkylation.[1]

To ensure high fidelity and scalability, this protocol utilizes a Nucleophilic Substitution Strategy . This approach transforms the alcohol precursor into a reactive electrophile (chloride), which is then displaced by hydrazine. This method allows for stricter control over stoichiometry to favor the mono-substituted product.[1]

Core Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Activation: Conversion of (1-methyl-1H-pyrazol-4-yl)methanol to 4-(chloromethyl)-1-methyl-1H-pyrazole using Thionyl Chloride (

). -

Substitution: Displacement of the chloride with hydrazine hydrate (

).[1]

[1]

Part 2: Detailed Experimental Protocol

Safety & Hazard Assessment[1]

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Avoid contact with metals that catalyze decomposition.[1]

-

Thionyl Chloride: Releases

and -

4-(chloromethyl)-1-methyl-1H-pyrazole: Potent alkylating agent (vesicant).[1] Handle with double gloves.[1]

Step 1: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole[1]

Objective: Convert the hydroxymethyl group into a good leaving group (chloride).

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Amount |

| (1-methyl-1H-pyrazol-4-yl)methanol | 112.13 | 1.0 | 5.00 g (44.6 mmol) |

| Thionyl Chloride ( | 118.97 | 1.5 | 4.85 mL (66.9 mmol) |

| Dichloromethane (DCM) | Solvent | - | 50 mL |

| Sat.[1] | Quench | - | 100 mL |

Procedure

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

).[1][10] -

Dissolution: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (5.00 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride dropwise over 15 minutes. Note: Gas evolution (

, -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours.

-

Workup:

-

Output: The product, 4-(chloromethyl)-1-methyl-1H-pyrazole , is typically obtained as a yellow oil or low-melting solid.[1] It is sufficiently pure for the next step.

Step 2: Synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole[1]

Objective: Nucleophilic displacement of chloride with hydrazine. Critical Control Point: A large excess of hydrazine (5–10 equivalents) is mandatory to prevent the formation of the symmetrical dimer (bis-alkylation product), where one hydrazine molecule reacts with two chloride molecules.[1]

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][6][7][8][9][10][11] | Amount |

| 4-(chloromethyl)-1-methyl-1H-pyrazole | 130.58 | 1.0 | 5.00 g (38.3 mmol) |

| Hydrazine Hydrate (64% or 80%) | 50.06 | 10.0 | ~19 mL (383 mmol) |

| Ethanol (Absolute) | Solvent | - | 50 mL |

Procedure

-

Preparation: In a 250 mL RBF, charge Hydrazine Hydrate (19 mL) and Ethanol (20 mL). Heat this solution to a gentle reflux (

). -

Addition: Dissolve 4-(chloromethyl)-1-methyl-1H-pyrazole (5.00 g) in Ethanol (30 mL). Add this solution dropwise to the refluxing hydrazine solution over 30 minutes.

-

Why? Adding the electrophile to the nucleophile ensures the concentration of hydrazine is always locally high, suppressing dimer formation.[1]

-

-

Reaction: Reflux for 2 hours.

-

Workup & Purification (The "Salt" Method):

-

Cool the mixture to RT.

-

Concentrate in vacuo to remove ethanol.[1]

-

Removal of Excess Hydrazine: Add Toluene (30 mL) and concentrate again (azeotropic removal of hydrazine/water).[1] Repeat twice.

-

Isolation: Dissolve the residue in a minimum amount of Ethanol (10 mL). Cool to 0°C and add

in dioxane (4M, ~2.5 equiv) dropwise. -

The dihydrochloride salt of the product will precipitate.[1]

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Part 3: Characterization & Validation

Expected Analytical Data

The free base is an oil/low-melting solid, but the dihydrochloride salt is a stable white solid.[1]

1H NMR (400 MHz, DMSO-d6) - Dihydrochloride Salt:

| Shift ( | Multiplicity | Integration | Assignment |

| 10.50 | br s | 4H | |

| 7.85 | s | 1H | Pyrazole C3-H |

| 7.55 | s | 1H | Pyrazole C5-H |

| 4.05 | s | 2H | |

| 3.82 | s | 3H |

Mass Spectrometry (ESI):

Troubleshooting Guide

-

Issue: Formation of "Dumbbell" Dimer (

). -

Issue: Product is a sticky gum.[1]

Part 4: References

-

General Pyrazole Synthesis: Deng, X., Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles". Organic Syntheses, 85, 179.[7] [1][7]

-

Hydrazine Displacement Methodology: Rao, G. K., et al. (2012). "Synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine". Heterocyclic Letters, 2(1). [1]

-

Chlorination of Pyrazolyl Alcohols: National Institutes of Health (NIH).[1] "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles".

-

Reaction of Benzyl Chlorides with Hydrazine (Analogous Chemistry): "Preparation of Benzylhydrazine Dihydrochloride". Organic Syntheses, Coll.[7] Vol. 5, p.43 (1973). [1]

Sources

- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 2. preprints.org [preprints.org]

- 3. heteroletters.org [heteroletters.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]

use of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole as a synthetic intermediate

Application Note: Strategic Utilization of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole in Heterocyclic Scaffold Design

Abstract

This technical guide details the synthetic application of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole , a versatile building block for medicinal chemistry. Unlike direct aryl hydrazines, this "benzyl-like" hydrazine intermediate offers a methylene spacer that decouples the nucleophilic hydrazine moiety from the aromatic pyrazole core. This structural feature is critical for designing flexible linkers in kinase inhibitors and fragment-based drug discovery (FBDD). This guide provides validated protocols for hydrazone condensation, heterocycle cyclization, and handling best practices to mitigate oxidation risks.

Structural Analysis & Reactivity Profile

To effectively utilize 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, one must understand its electronic environment.

-

The "Benzyl-Like" Behavior: The methylene bridge at the C4 position interrupts the conjugation between the pyrazole ring and the hydrazine group. Consequently, the terminal nitrogens retain significant sp³ character and nucleophilicity, comparable to benzylhydrazine rather than phenylhydrazine.

-

Nucleophilicity: The terminal amino group (-NHN H₂) is the primary nucleophile. It reacts rapidly with electrophiles (aldehydes, isocyanates) without the strong acid catalysis often required for deactivated aryl hydrazines.

-

Oxidation Sensitivity: As an alkyl hydrazine, the free base is prone to air oxidation. It is commercially supplied and should be stored as the hydrochloride salt (mono- or dihydrochloride) to prevent degradation into azo or hydrazone impurities.

Visualizing the Reactivity Landscape

Figure 1: Reactivity pathways for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, highlighting the necessity of in situ free-basing.

Application Protocols

Protocol A: Synthesis of Pyrazole-Linked Hydrazone Libraries

Context: This reaction is the primary entry point for generating diverse libraries. The resulting hydrazones serve as stable intermediates or final bioactive compounds (e.g., for iron chelation or antimicrobial screening).

Reagents:

-

Substrate: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 equiv)[1]

-

Electrophile: Diverse aromatic/heteroaromatic aldehydes (1.0 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) [Grade: Anhydrous]

-

Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 equiv)

-

Catalyst: Glacial Acetic Acid (cat.[2] 5 mol%) - Optional, only for unreactive ketones.

Step-by-Step Methodology:

-

Preparation: Dissolve the hydrazine hydrochloride salt in EtOH (0.1 M concentration) in a round-bottom flask.

-

Neutralization: Add NaOAc (1.1 equiv) and stir for 10 minutes at room temperature (RT). Note: The solution may become cloudy as NaCl precipitates.

-

Addition: Add the aldehyde (1.0 equiv) in one portion.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Expert Insight: If the aldehyde is electron-rich (deactivated), heat to reflux for 1 hour.

-

-

Workup:

-

Precipitation: Most hydrazone products will precipitate upon cooling. Filter the solid and wash with cold EtOH.[2]

-

Extraction (if soluble): Evaporate solvent, redissolve in EtOAc, wash with water, dry over MgSO₄, and concentrate.

-

-

Validation: Verify structure via ¹H NMR. Look for the characteristic hydrazone proton (-CH=N-) signal around 8.0–8.5 ppm and the methylene doublet (-CH₂-NH-) around 4.0 ppm.

Protocol B: Construction of 1,2,4-Triazole Fused Systems

Context: Reacting the hydrazine with isothiocyanates followed by cyclization yields 1,2,4-triazoles, a common pharmacophore in antifungal and anticancer agents.

Workflow Diagram:

Figure 2: Stepwise construction of triazole scaffolds from the hydrazine intermediate.

Step-by-Step Methodology:

-

Thiosemicarbazide Formation:

-

Suspend hydrazine HCl (1.0 mmol) in EtOH (10 mL).

-

Add TEA (1.2 mmol) followed by the aryl isothiocyanate (1.0 mmol).

-

Reflux for 2 hours.[3] The intermediate thiosemicarbazide often precipitates. Isolate or proceed directly.

-

-

Cyclization:

-

Isolation:

-

Cool to RT. Acidify with 10% HCl to pH 5.

-

The mercapto-triazole (thione tautomer) will precipitate. Filter and recrystallize from EtOH/Water.

-

Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Conditions

| Reaction Type | Electrophile | Solvent | Temp | Typical Yield | Critical Note |

| Hydrazone Formation | Aldehyde (Ar-CHO) | EtOH | RT | 85-95% | No acid catalyst needed for e-deficient aldehydes. |

| Hydrazone Formation | Ketone (R-CO-R) | MeOH | Reflux | 60-80% | Requires 5% AcOH; slower kinetics due to sterics. |

| Pyrazole Synthesis | 1,3-Diketone | AcOH/EtOH | 80°C | 70-90% | Forms a bis-pyrazole system (Pyrazole-CH₂-Pyrazole). |

| Amide Coupling | Carboxylic Acid | DMF | RT | 50-70% | Requires HATU/EDC; competitive dimerization risk. |

Troubleshooting Guide:

-

Issue: Low yield in hydrazone formation.

-

Cause: Oxidation of the hydrazine starting material.

-

Solution: Ensure the HCl salt is white/off-white. If yellow/brown, recrystallize from EtOH/Et₂O before use. Perform reaction under N₂ atmosphere.

-

-

Issue: "Gummy" precipitate.

-

Cause: Trapped solvent or incomplete neutralization.

-

Solution: Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization.

-

Safety & Handling (E-E-A-T)

-

Toxicity: Hydrazines and their alkyl derivatives are potential genotoxins and carcinogens. All weighing and reactions must be performed in a fume hood.

-

Waste Disposal: Do not mix hydrazine waste with oxidizers (bleach, peroxides) as this can generate nitrogen gas violently or form toxic azo compounds. Quench hydrazine residues with dilute hypochlorite slowly in a controlled environment if necessary, or dispose of as hazardous organic waste.

-

Storage: Store the hydrochloride salt at 2–8°C under desiccant. It is hygroscopic.

References

-

Matrix Fine Chemicals. (2025). Product Specification: 4-hydrazinyl-1-methyl-1H-pyrazole hydrochloride.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and Hydrazone Reactivity. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and biological evaluation of pyrazole hydrazones. Retrieved from [Link](Note: Citation reflects general pyrazole-hydrazone synthesis methodologies validated in recent literature).

Sources

- 1. 4-HYDRAZINYL-1-METHYL-1H-PYRAZOLE HYDROCHLORIDE | CAS 1959556-31-0 [matrix-fine-chemicals.com]

- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

Application Notes and Protocols for the Derivatization of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic entities, featuring two adjacent nitrogen atoms, are esteemed for their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The strategic derivatization of the pyrazole core allows for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, thereby enhancing its drug-like characteristics and therapeutic potential.[1] This guide focuses on the derivatization of the hydrazinyl group of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, a versatile intermediate for the synthesis of novel pyrazole-based compounds with potential applications in drug development.

The introduction of a hydrazinylmethyl substituent at the C4 position of the 1-methyl-1H-pyrazole ring opens up a plethora of synthetic possibilities. The nucleophilic nature of the hydrazinyl group makes it a prime target for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This document provides detailed protocols for the synthesis of the core intermediate, 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, and its subsequent derivatization through hydrazone formation, acylation, and sulfonylation.

Synthesis of the Core Intermediate: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.[4] The initial step involves the neutralization of the hydrochloride salt to liberate the free base, followed by a nucleophilic substitution reaction with hydrazine hydrate.

Workflow for the Synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

Caption: Synthetic workflow for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole.

Protocol 1: Synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

Materials:

-

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride[4]

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Neutralization: To a solution of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the effervescence ceases.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-(chloromethyl)-1-methyl-1H-pyrazole as a free base.

-

Hydrazinolysis: Dissolve the crude 4-(chloromethyl)-1-methyl-1H-pyrazole in ethanol. Add an excess of hydrazine hydrate (5.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole.

Derivatization Strategies for the Hydrazinyl Group

The terminal amino group of the hydrazinyl moiety in 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole serves as a versatile handle for a range of derivatization reactions. The following sections detail protocols for the formation of hydrazones, acylhydrazines, and sulfonohydrazides.

Hydrazone Formation: Condensation with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and widely used transformation in organic synthesis. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Caption: General workflow for the synthesis of pyrazole-hydrazones.

Protocol 2: General Procedure for Hydrazone Synthesis

Materials:

-

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

-

Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.

| Parameter | Condition |

| Solvent | Ethanol, Methanol |

| Catalyst | Acetic Acid, p-Toluenesulfonic acid |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Filtration or Extraction |

Table 1: Summary of typical reaction conditions for hydrazone formation.

Acylation: Formation of Acylhydrazines

Acylation of the hydrazinyl group with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable acylhydrazines.[5] These derivatives are of significant interest due to their potential biological activities and their utility as intermediates in further synthetic transformations.

Caption: General workflow for the acylation of the hydrazinyl group.

Protocol 3: General Procedure for Acylation

Materials:

-

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: Dissolve 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtration and concentration of the solvent, purify the crude product by column chromatography on silica gel or recrystallization.

| Parameter | Condition |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Base | Triethylamine, Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Work-up | Aqueous work-up and Extraction |

Table 2: Summary of typical reaction conditions for acylation.

Sulfonylation: Synthesis of Sulfonohydrazides

The reaction of the hydrazinyl group with sulfonyl chlorides provides sulfonohydrazides, a class of compounds with demonstrated importance in medicinal and synthetic chemistry. The sulfonyl group can act as a strong electron-withdrawing group, influencing the overall electronic properties of the molecule.

Caption: General workflow for the sulfonylation of the hydrazinyl group.

Protocol 4: General Procedure for Sulfonylation

Materials:

-

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Pyridine or Dichloromethane (DCM) with Triethylamine (Et₃N)

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: Dissolve 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 eq) in pyridine or in DCM containing triethylamine (1.5 eq) under an inert atmosphere.

-

Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise with stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic extract with dilute hydrochloric acid (if pyridine is used as a solvent), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

| Parameter | Condition |

| Solvent | Pyridine, Dichloromethane |

| Base | Pyridine, Triethylamine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 6-24 hours |

| Work-up | Precipitation or Extraction |

Table 3: Summary of typical reaction conditions for sulfonylation.

Conclusion

The derivatization of the hydrazinyl group of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole offers a facile and efficient route to a diverse range of novel pyrazole derivatives. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to explore the chemical space around this versatile scaffold. The resulting hydrazones, acylhydrazines, and sulfonohydrazides can serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

References

-

Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters. [Link]

-

Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. ScienceDirect. [Link]

-

Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. pubs.rsc.org. [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

-

Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. PMC. [Link]

-

Full article: Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis. [Link]

-

One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. ResearchGate. [Link]

-

Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Wiley Online Library. [Link]

-

New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). MDPI. [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

-

The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula. SSRN. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MDPI. [Link]

- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

reaction of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with carbonyl compounds

Reaction of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole with Carbonyl Compounds: A Versatile Platform for the Synthesis of Bioactive Hydrazones

Abstract

The synthesis of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[1][2] This application note provides a detailed guide to the reaction of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with a variety of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. These pyrazole-hydrazone hybrids are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] This document outlines the underlying chemical principles, provides detailed, step-by-step protocols for synthesis and characterization, and presents data for a range of substrates. The provided methodologies are designed to be robust and reproducible for researchers in drug development and chemical biology.

Introduction: The Significance of Pyrazole-Hydrazone Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The structural rigidity and diverse substitution patterns of the pyrazole ring allow for precise modulation of biological activity.[3] Hydrazones, characterized by the >C=N-NH- functional group, are also recognized for their wide array of pharmacological effects, stemming from their ability to form stable complexes with biological targets.[4][5]

The combination of these two pharmacophores into a single molecular entity through the formation of a hydrazone linkage from 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole offers a powerful strategy for the development of novel drug candidates. The resulting pyrazole-hydrazone derivatives have demonstrated promising activities across various therapeutic areas.[3][6] This guide provides the necessary technical details for the efficient synthesis and characterization of these valuable compounds.

Chemical Principles and Reaction Mechanism

The formation of a hydrazone from a hydrazine and a carbonyl compound is a classic condensation reaction. The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction between 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and a generic carbonyl compound (an aldehyde or a ketone) can be depicted as follows:

Figure 1: General reaction scheme for the formation of pyrazole-hydrazones.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation or by carrying out the reaction in a high-boiling solvent.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pyrazole-hydrazones from 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and various carbonyl compounds.

General Workflow

The overall experimental workflow for the synthesis and characterization of pyrazole-hydrazones is illustrated below:

Figure 2: Experimental workflow for the synthesis and characterization of pyrazole-hydrazones.

Materials and Reagents

-

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole

-

Substituted aromatic and aliphatic aldehydes/ketones

-

Ethanol (absolute)

-

Glacial acetic acid

-

Hexane

-

Ethyl acetate

-

Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

Synthesis Protocol

General Procedure for the Synthesis of Pyrazole-Hydrazones:

-

To a solution of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the desired carbonyl compound (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).[3]

-

Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

-

Dry the purified product under vacuum to obtain the desired pyrazole-hydrazone.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1590-1650 cm⁻¹.[3][7] The disappearance of the C=O stretching band of the starting carbonyl compound and the N-H stretching vibrations of the hydrazine are also indicative of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8.0-8.5 ppm). The signals corresponding to the pyrazole ring and the substituents from the carbonyl compound should also be present in their expected regions.[8]

-

¹³C NMR: The carbon of the C=N group typically appears in the range of 140-160 ppm.[8][9]

-

-

Mass Spectrometry (MS): The molecular weight of the synthesized hydrazone can be confirmed by mass spectrometry, typically observing the [M+H]⁺ or [M]⁺ peak.[10]

Data Presentation

The following table summarizes the synthesis of a series of pyrazole-hydrazones from 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and various carbonyl compounds, based on typical procedures found in the literature.[3][5][10]

| Entry | Carbonyl Compound | Product Structure | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 3 | 85 | |

| 2 | 4-Chlorobenzaldehyde | 4 | 92 | |

| 3 | 4-Methoxybenzaldehyde | 3.5 | 88 | |

| 4 | Acetophenone | 5 | 78 | |

| 5 | Cyclohexanone | 6 | 75 |

Note: The product structures are representational. Yields are indicative and may vary based on specific reaction conditions and purification methods.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction | Increase reaction time, add more catalyst, or try a higher boiling point solvent. |

| Decomposition of starting materials | Ensure the purity of starting materials and use anhydrous solvents. | |

| Formation of multiple products | Side reactions | Purify the starting materials. Optimize the reaction temperature and catalyst amount. |

| Difficulty in purification | Product is an oil or has similar polarity to impurities | Try different recrystallization solvents or use column chromatography with a gradient elution. |

Conclusion

The reaction of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with carbonyl compounds provides a straightforward and efficient route to a diverse library of pyrazole-hydrazone derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities. The protocols and data presented in this application note offer a solid foundation for researchers to synthesize and explore this promising class of molecules for various therapeutic applications.

References

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Sci Rep. 2025;15(1):26088. Available from: [Link]

-

Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. 2015;7(10):233-242. Available from: [Link]

-

Synthesis of pyrazole hydrazones (3a-3b). ResearchGate. Available from: [Link]

-

Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. 2011;76(15):6289-6296. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024;20:178-235. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023;15(23):1935-1958. Available from: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. 2022;1(1). Available from: [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. 2014;91:125-136. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022;27(15):4724. Available from: [Link]

-

1 H NMR spectra of polymer PII, hydrazone (1,4-tosylhydrazone) and... ResearchGate. Available from: [Link]

-

New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. 2020;25(21):5149. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomolecules. 2022;12(5):710. Available from: [Link]

-

Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. Chemical Data Collections. 2024;53:101235. Available from: [Link]

-